molecular formula C12H13NO3 B1581491 Butyl 2-isocyanatobenzoate CAS No. 51310-19-1

Butyl 2-isocyanatobenzoate

Cat. No.: B1581491
CAS No.: 51310-19-1
M. Wt: 219.24 g/mol
InChI Key: QNWQMUCMHVKVGU-UHFFFAOYSA-N
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Description

Butyl 2-isocyanatobenzoate is a chemical compound combining a benzoate ester and an isocyanate functional group. Its structure comprises a butyl ester linked to a 2-isocyanatobenzoic acid moiety. The isocyanate group (-NCO) confers high reactivity, enabling nucleophilic additions with amines or alcohols, while the benzoate ester may enhance solubility or modulate steric effects.

Properties

IUPAC Name

butyl 2-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-6-4-5-7-11(10)13-9-14/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQMUCMHVKVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199320
Record name 2-Butoxycarbonylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51310-19-1
Record name 2-Butoxycarbonylphenyl isocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butoxycarbonylphenyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 2-isocyanatobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-isocyanatobenzoate can be synthesized through the reaction of 2-aminobenzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride to form butyl 2-aminobenzoate. This intermediate is then treated with phosgene to convert the amino group to an isocyanate group, yielding this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-isocyanatobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Butyl 2-isocyanatobenzoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce isocyanate functionalities into organic molecules makes it suitable for developing drugs with specific biological activities.

Case Study: Development of Anticancer Agents
Recent studies have explored the use of this compound in synthesizing novel anticancer agents. By modifying the compound with different amines or alcohols, researchers have been able to create derivatives that exhibit selective cytotoxicity against cancer cells while minimizing effects on normal cells.

Agrochemical Applications

The agrochemical industry utilizes this compound for producing herbicides and pesticides. The compound's reactivity allows it to form stable linkages with various active ingredients, enhancing their efficacy and stability.

Example: Synthesis of Herbicides
In a study, this compound was reacted with phenolic compounds to create herbicides that target specific weed species without affecting crops. This targeted approach minimizes environmental impact while improving agricultural productivity.

Electronic Materials

The compound has also found applications in the production of electronic materials. Its properties make it suitable for use in coatings that require high durability and resistance to environmental factors.

Table 2: Applications of this compound in Electronics

ApplicationDescription
CoatingsUsed in protective coatings for electronic devices
AdhesivesServes as an adhesive component in electronic assemblies

Mechanism of Action

The mechanism of action of butyl 2-isocyanatobenzoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows it to form stable covalent bonds with various nucleophilic groups, making it useful in the synthesis of ureas, carbamates, and other derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Butyl 2-isocyanatobenzoate, we compare it with three analogous compounds: Butyl Acetate , Butyl Carbitol Acetate , and Butyl Acrylate . These share ester functionalities or butyl groups but differ in reactive moieties, influencing their properties and applications.

Table 1: Key Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound C₁₂H₁₃NO₃ 219.24* N/A Ester, isocyanate Polymers, pharmaceuticals (inferred)
Butyl Acetate C₆H₁₂O₂ 116.16 126 Ester Solvents, coatings, adhesives
Butyl Carbitol Acetate C₁₀H₂₀O₄ 204.3 246.7 Ether-ester Paints, inks, dispersants
Butyl Acrylate C₇H₁₂O₂ 128.17 ~145 Acrylate ester Adhesives, polymers

*Calculated based on molecular formula; experimental data unavailable in provided evidence.

Key Observations :

Functional Group Influence :

  • This compound’s isocyanate group distinguishes it from simple esters like Butyl Acetate, which lack reactive sites beyond ester hydrolysis. This makes it more suitable for covalent bonding in polymer networks.
  • Butyl Carbitol Acetate contains an ether-ester structure, enhancing its hydrophilicity and boiling point (246.7°C), ideal for high-temperature industrial processes .

Toxicity and Safety :

  • Butyl Acrylate exhibits flammability (H226) and skin irritation risks (H315, H319) . This compound’s isocyanate group likely amplifies respiratory hazards (e.g., H335) due to the reactivity of -NCO with biological tissues.
  • Butyl Acetate, with lower toxicity, is widely used in food and cosmetics, whereas this compound’s applications may require stringent handling protocols.

Applications :

  • Butyl Acetate : Dominates as a low-cost solvent in coatings and adhesives due to its volatility and mild odor .
  • Butyl Carbitol Acetate : Serves as a high-boiling solvent and dispersant in water-based paints, leveraging its stability and moderate polarity .
  • This compound : Hypothesized to act as a crosslinker in polyurethanes or a precursor in drug synthesis, though direct evidence is lacking.

Research Findings and Limitations

  • Reactivity : Isocyanates like this compound are prone to hydrolysis and polymerization, necessitating anhydrous storage. This contrasts with stable esters like Butyl Acetate.
  • Data Gaps: No experimental studies on this compound were found in the provided evidence. Comparisons rely on structural analogs, necessitating caution in extrapolation.

Biological Activity

Butyl 2-isocyanatobenzoate (C12H13NO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to a benzoate moiety, which contributes to its reactivity and biological activity. The molecular structure can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{3}

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research has indicated that compounds with isocyanate groups exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. For instance, isocyanates can react with nucleophilic sites in proteins, leading to functional disruption.

2. Anti-inflammatory Effects:
this compound has been evaluated for its anti-inflammatory potential. Studies suggest that it may modulate cytokine production and leukocyte recruitment, which are critical in inflammatory responses. Specifically, it could inhibit the release of pro-inflammatory mediators such as IL-4 and IL-5, which are involved in conditions like asthma and allergic responses .

3. Cytotoxicity in Cancer Cells:
The compound's ability to induce apoptosis in cancer cells has been explored. Isocyanates are known to affect cellular signaling pathways that regulate cell survival and apoptosis. For example, they may activate caspases or alter mitochondrial membrane potential, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryModulation of cytokine levels
CytotoxicityInduction of apoptosis via caspase activation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various isocyanates, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating effective antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanisms
In vivo studies demonstrated that administration of this compound significantly reduced inflammatory markers in rat models of asthma. This reduction correlated with decreased eosinophil accumulation in lung tissues, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of isocyanate derivatives have revealed that modifications to the benzoate structure can enhance biological activity. For instance, substituents on the aromatic ring were found to influence both the potency and selectivity of the compound against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Butyl 2-isocyanatobenzoate
Reactant of Route 2
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